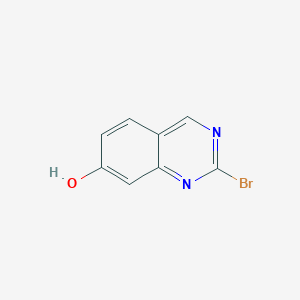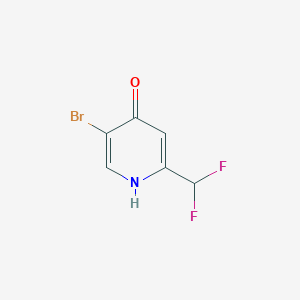
2,4-Dibromo-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-ethylpyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 4 positions, along with an ethyl group at the 6 position, makes this compound unique and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-ethylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-ethylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve high yields.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of bromine atoms.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl or vinyl-pyridine derivatives are formed.
Reduction: 6-ethylpyridine is obtained upon complete reduction of bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and the pyridine ring play crucial roles in binding to molecular targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-methylpyridine
- 2,4-Dibromo-3-ethylpyridine
- 2,6-Dibromo-4-ethylpyridine
Uniqueness
2,4-Dibromo-6-ethylpyridine is unique due to the specific positioning of the bromine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C7H7Br2N |
|---|---|
Molekulargewicht |
264.94 g/mol |
IUPAC-Name |
2,4-dibromo-6-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-6-3-5(8)4-7(9)10-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QKCADUWYERXPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


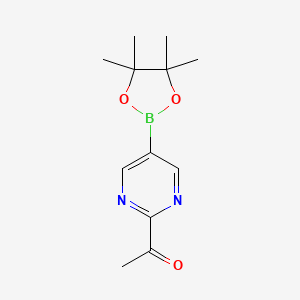

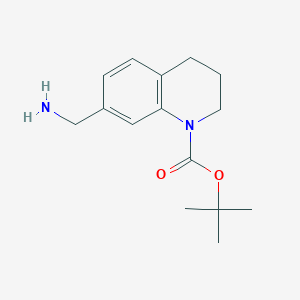


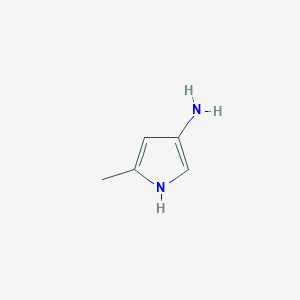
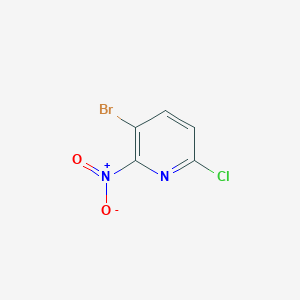
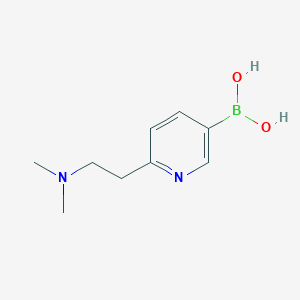
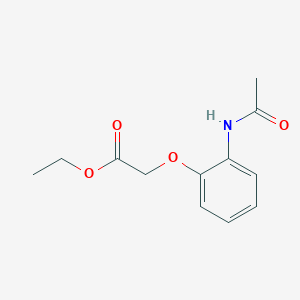

![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)

